8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 3,3-dimethylbutanamide moiety. The dimethylphenyl group enhances lipophilicity, while the branched amide side chain may influence steric interactions and metabolic stability.
Properties
IUPAC Name |
8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3NO2/c16-10-3-1-2-7-4-9(14(22)23-13(7)10)12-11(17)5-8(6-21-12)15(18,19)20/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICLJLYZAZFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Bromination and Trifluoromethylation: The initial pyridine ring is brominated, followed by a trifluoromethylation reaction to introduce the trifluoromethyl group.
Chlorination: The compound undergoes chlorination to introduce chlorine atoms at specific positions on the pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to form the chromen-2-one core structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace halogen atoms with other functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industry, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism by which 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to biological targets, leading to the modulation of biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.
Genes: The compound may interact with genetic material, influencing gene expression and regulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
Key Observations:
- Lipophilicity : The target compound’s 3,4-dimethylphenyl and branched amide substituents likely increase lipophilicity compared to the chlorophenyl analog () and the pyridine-containing compound (). This may improve membrane permeability but reduce aqueous solubility.
- Steric Bulk : The 3,3-dimethylbutanamide in the target compound introduces greater steric hindrance than the benzamide () or propanamide (), possibly affecting target engagement.
Biological Activity
The compound 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This review aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H4Cl2F3N
- Molecular Weight : 401.0940792 g/mol
- CAS Number : [Specific CAS number not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that the trifluoromethyl and chloro substituents play a crucial role in modulating these interactions.
Biological Activities
- Antiviral Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
Safety and Toxicological Profile
While specific safety data for this compound are sparse, related compounds have been evaluated for toxicity. The presence of halogen substituents typically influences the compound's bioavailability and safety profile, necessitating thorough toxicological assessments before clinical applications.
Q & A
Q. What are the optimal synthetic routes for 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one?
The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and halogenation. A related pyridine derivative synthesis (e.g., fluopyram) highlights the use of 2,3-dichloro-5-(trifluoromethyl)pyridine as a starting material, followed by coupling with chromen-2-one precursors . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to improve yield. For example, fluopyram synthesis employs decarboxylation and reduction under mild conditions to preserve functional groups .
Q. How can NMR and other spectroscopic methods characterize this compound?
¹H NMR (500 MHz, Chloroform-d) is widely used for structural confirmation. Peaks corresponding to aromatic protons (δ 7.34–8.63 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) are diagnostic. For chromen-2-one derivatives, key signals include the lactone carbonyl (C=O) at ~160–170 ppm in ¹³C NMR and pyridinyl protons as singlet or doublet multiplicities . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. What biological targets or mechanisms are associated with this compound?
While direct data on this compound is limited, structurally related pyridine-chromenone hybrids exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in mitochondrial respiration . The trifluoromethyl and chloro substituents enhance binding affinity to SDH’s ubiquinone pocket, as seen in fluopyram . Preliminary assays should assess SDH inhibition via enzyme kinetics (e.g., IC₅₀ determination) and compare with known SDH inhibitors .
Advanced Research Questions
Q. How can contradictions in bioactivity data between studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or metabolic stability. For example, metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) can confound results if degradation occurs during bioassays . To address this:
Q. What computational strategies predict the compound’s interaction with SDH?
Molecular docking (e.g., MOE software) can model the compound’s binding to SDH’s active site. Key steps include:
- Prepare the protein structure (PDB ID: 3SGF) by removing water molecules and adding hydrogen atoms .
- Generate ligand conformers and dock using the induced-fit method.
- Analyze binding energy (ΔG) and hydrogen bonds with residues (e.g., His365, Arg399) critical for SDH inhibition . MD simulations (100 ns) further assess stability of the ligand-protein complex .
Q. How does metabolic profiling inform risk assessment in non-target organisms?
Metabolite identification is crucial for ecotoxicology. For fluopyram, degradation products like TPA and TPAA are less toxic than the parent compound but persist in soil . Apply the following:
Q. What experimental design optimizes formulation for field applications?
Formulation stability depends on pH, surfactants, and UV exposure. For pyridine derivatives:
- Screen co-solvents (e.g., acetone, DMSO) for solubility enhancement .
- Test photostability under simulated sunlight (λ > 290 nm) and add UV absorbers if degradation exceeds 10% .
- Evaluate adjuvant effects (e.g., organosilicon surfactants) on foliar penetration using radiolabeled compounds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
